molecular formula C10H13NO B1595950 N-(4-Ethylphenyl)acetamide CAS No. 3663-34-1

N-(4-Ethylphenyl)acetamide

Cat. No. B1595950
CAS RN: 3663-34-1
M. Wt: 163.22 g/mol
InChI Key: HOPWGOFWAPWHDS-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)acetamide, also known as NEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NEPA is a derivative of acetaminophen, which is a widely used analgesic and antipyretic drug. In

Scientific Research Applications

  • Natural Synthesis of Antimalarial Drugs :

    • N-(2-Hydroxyphenyl)acetamide, a structurally related compound, is an intermediate in the natural synthesis of antimalarial drugs. The study by Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to synthesize this compound, using Novozym 435 as a catalyst. This research demonstrates the potential application of similar compounds in the synthesis of important medicinal drugs (Magadum & Yadav, 2018).
  • Electronic and Biological Interactions Studies :

    • Bharathy et al. (2021) investigated the structural, electronic, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide. Their study used Gaussian 16 W DFT tool to analyze the compound's interactions with polar liquids and evaluated its potential applications in understanding drug mechanisms and activities (Bharathy et al., 2021).
  • Anticancer, Anti-Inflammatory, and Analgesic Activities :

    • Rani et al. (2014) developed new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, to assess their potential as anticancer, anti-inflammatory, and analgesic agents. This study highlights the versatile therapeutic applications of acetamide derivatives in medical treatments (Rani et al., 2014).
  • Leuckart Synthesis and Pharmacological Assessment :

    • Another study by Rani et al. (2016) explored the synthesis of various acetamide derivatives and assessed their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research contributes to the understanding of acetamide derivatives in pharmaceutical applications (Rani et al., 2016).
  • Biodegradation of Acetochlor :

    • Liu et al. (2020) studied the anaerobic biodegradation of acetochlor, a chloroacetamide herbicide. The research focused on understanding the degradation dynamics and identifying the metabolites involved, contributing to environmental science and pollution control (Liu et al., 2020).
  • Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide :

    • Zhang Qun-feng (2008) explored a green synthesis method for N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. This study provides insights into environmentally friendly synthesis methods for important chemical intermediates (Zhang Qun-feng, 2008)

properties

IUPAC Name

N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-9-4-6-10(7-5-9)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPWGOFWAPWHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190099
Record name Acetamide, N-(4-ethylphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethylphenyl)acetamide

CAS RN

3663-34-1
Record name Acetamide, N-(4-ethylphenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC29564
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29564
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-ethylphenyl)-
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Record name 4'-Ethylacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name N-(4-ETHYLPHENYL)ACETAMIDE
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Synthesis routes and methods I

Procedure details

The starting material for the title compound N,N'-di(p-ethylphenyl)-N,N'-di(phenyl)-1,1'-biphenyl-4,4'-diamine was prepared in three steps as follow: In a 1 L flask, water (750 mL), p-ethylaniline (50 g, 0.41 mol) and conc. HCl (36 mL) were added. Acetic anhydride (42 g, 0.41 mol) was then poured into the solution and then an aqueous solution of AcONa--3H2O (109 g in 170 mL of water) was added. After the addition was complete, the mixture was stirred for 30 minutes, and then ice (500 g) was added. Resulting precipitates were separated by filtration and washed with water. The precipitates were dissolved into CH2Cl2 and washed with water. Organic layer was separated and dried over Na2SO4. Solvent was removed and the residue was recrystallized from MeOH to give p-ethylacetanilide (54.0 g, colorless needles, m.p.=94°-96° C.). In a 5 L three-necked round bottomed flask, p-ethylacetanilide (25 g), bromobenzene (31.2 g), potassium carbonate (25.4 g), copper powder (9.0 g) were added and refluxed for 120hours under an atmosphere of nitrogen. After the reaction was completed, the solution of KOH/EtOH (29.0 g of KOH in 130 mL ethanol) was added to the reaction mixture and heated to reflux for 1 hour. After the reaction was completed, the reaction mixture was cooled to about 25° C. and the precipitate was filtered. The filtrate was poured into water and extracted with CH2Cl2. Organic layer was thoroughly washed with water and the solvent was removed under reduced press (183°-187° C./12 mmHg). The residue was distilled under reduced pressure to give N,N-phenyl-p-ethylphenylamine (17.7 grams) as a pale yellow solid (m.p.=90°-93° C.). In a 500 mL-three-necked round bottomed flask, N,N-phenyl-p-wthylphenylamine (16.5 g), 4,4'-diiodobiphenyl (15.4 g, 0.052 mol), potassium carbonate (15.8 g) and copper(II) sulfate pentahydrate(0.1 g) were added and then heated at 250° C. for 3hours under an atmosphere of nitrogen. The reaction mixture was cooled and 50 mL of toluene and 50 mL of n-Hexane were added. The mixture was filtered through activated alumina (150 g), eluted with the mixed solution of toluene/n-hexanes(1/1 by volume). The solvent was removed and the residue was recrystallized from toluene/acetone to afford N,N'-di(p-ethylphenyl)-N,N'-di(p-phenyl)-1,1'-biphenyl-4,4'-diamine as pale yellow powder (11.4 g, m.p. 156.5°-157.5° C.). To a three necked round bottom flask equipped with a condenser, addition funnel and an argon inlet was added N,N'-di(p-ethylphenyl)-N,N'-di(p-phenyl)-1,1'-biphenyl-4,4'-diamine (8.9 g, 16.4 mmol), methylene chloride (35 mL) and DMF (6 mL). To the resulting solution was added POCl3 (4.5 mL) drop wise over about 30 minutes. The resulting mixture was refluxed for about 24 hours. Upon cooling methylene chloride (150 mL) was added and the solution was poured into water (150 mL). Potassium carbonate (35 g) was added and stirred for 1 hour. The organic layer was separated and washed with water (100 mL), followed by drying over sodium sulfate and concentrating in vacuo to give a solid (11.4 g). This was recrystallized from hexanes/methylene chloride to give a light yellow solid (7.8 g, 79.6% yield).
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
36 mL
Type
reactant
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Acetic anhydride (4.3 mL, 45.45 mmol) was added to a mixture of 4-ethylaniline (5.0 g, 41.32 mmol) and pyridine (20 mL) and the resulting mixture was stirred at room temperature overnight. The reaction mixture was partitioned between dichloromethane and an aqueous solution of hydrochloric acid. The organic layer was separated, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give 6.857 g of N-(4-ethyl-phenyl)-acetamide as a brown solid without further purifications.
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Into a 10-liter reaction flask were introduced 243.8 g (2.01 mol) of 4-ethylaniline, 2 liters of water, 230 g of concentrated hydrochloric acid, and 250 g of acetic anhydride. A solution prepared by dissolving 200 g of sodium acetate in 800 ml of water was added dropwise thereto at 10 to 20° C. This mixture was stirred overnight at room temperature, and the resultant precipitate was taken out by filtration. The crystals were washed with water and recrystallized from methanol (200 ml) to obtain 150 g of the target compound.
Quantity
243.8 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A stirred solution of 4-ethylaniline (2 g) and triethylamine (13.91 mL) in dichloromethane (40 mL) at 0° C. under nitrogen was treated dropwise with acetic anhydride (4.67 mL). The mixture was warmed to ambient temperature, then stirred for 16 hours at room temperature, then washed with (i) 10% citric acid (40 mL), (ii) water (40 mL) and (iii) brine (40 mL). The organic phase was dried over magnesium sulfate and then evaporated to give 4-ethyl-N-acetyl-aniline (2.36 g) as a pale orange solid which was used without further purification. LC-MS (METHOD B): RT=2.80 minutes; 164.2 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13.91 mL
Type
reactant
Reaction Step One
Quantity
4.67 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
SZ Siddiqui, MA Abbasi, M Ashraf… - Pakistan Journal of …, 2017 - researchgate.net
The synthetic methodology is carried out in multistep which was initiated as phase I by utilizing Fischer esterification methodology of 2-phenylacetic acid (1) to ethyl-2-phenylacetate (2). …
Number of citations: 1 www.researchgate.net
K Nafeesa, MA Abbasi, SZ Siddiqui, S Rasool… - Bulletin of Faculty of …, 2017 - Elsevier
A new series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (6a-w) has been designed and synthesized with …
Number of citations: 6 www.sciencedirect.com
A Lari, I Karimi, H Adibi, A Aliabadi… - DARU Journal of …, 2013 - Springer
Background and the purpose of the study Modafinil, a novel wake-promoting agent with low potential for abuse and dependence, has a reliable structure to find some novel derivatives …
Number of citations: 12 link.springer.com
L Yang, F Demares, EJ Norris, S Jiang… - Pest Management …, 2021 - Wiley Online Library
BACKGROUND The compound 2‐((4‐ethyl‐5‐(pyridin‐3‐yl)‐4H‐1,2,4‐triazol‐3‐yl)thio)‐N‐(4‐ethylphenyl) acetamide (VUAA1) is reported to be an odorant receptor co‐receptor (Orco…
Number of citations: 4 onlinelibrary.wiley.com
TR Mohapatra - Journal of Pharmaceutical Chemistry, 2022 - pubs.vensel.org
Benzimidazole, a fused heterocycle bearing benzene and imidazole, has gained considerable attention from medicinal chemists worldwide. The moiety is of substantial importance …
Number of citations: 2 pubs.vensel.org
YA Kovygin, KS Shikhaliev, MY Krysin… - Chemistry of …, 2019 - Springer
A new variant of Hantzsch reaction was developed for the synthesis of 1,2,3,4,5,6,7,8-octahydroquinolines on the basis of regioselective cascade recyclization of N-arylitaconimides in …
Number of citations: 10 link.springer.com
P Roychowdhury, RG Herrera, H Tan… - Angewandte …, 2022 - Wiley Online Library
C−H amination reactions provide the opportunity to streamline the synthesis of nitrogen‐containing organic small molecules. The impact of intermolecular C−H amination methods, …
Number of citations: 10 onlinelibrary.wiley.com
N Asemanipoor, M Mohammadi-Khanaposhtani… - Bioorganic …, 2020 - Elsevier
In this study, a series of benzimidazole-1,2,3-triazole hybrids 8a-n as new α-glucosidase inhibitors were designed and synthesized. In vitro α-glucosidase inhibition activity results …
Number of citations: 52 www.sciencedirect.com
ARS Butt, MA Abbasi, SZ Siddiqui, M Hassan… - Bioorganic …, 2019 - Elsevier
Keeping in mind the pharmacological importance of 2-aminothiazole and 1,2,4-triazole heterocyclic moieties, a series of novel ethylated bi-heterocyclic acetamide hybrids, 9a–p, was …
Number of citations: 18 www.sciencedirect.com
M Noori, A Davoodi, A Iraji, N Dastyafteh, M Khalili… - Scientific Reports, 2022 - nature.com
In this study, 18 novel quinoline-based-benzo[d]imidazole derivatives were synthesized and screened for their α-glucosidase inhibitory potential. All compounds in the series except 9q …
Number of citations: 16 www.nature.com

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